4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Biological Activity
4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a synthetic compound characterized by its complex structure, which includes an azepane ring, a sulfonamide group, an isoquinoline moiety, and a benzamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an antagonist of the human adenosine A3 receptor.
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- CAS Number : 941244-83-3
The primary biological activity of this compound is its role as an antagonist of the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation and tumor growth regulation. The compound exhibits a notable binding affinity of approximately 17 nM for the adenosine A3 receptor, indicating strong potential for therapeutic applications in oncology and immunology.
Cancer Treatment
Research indicates that modulation of adenosine receptors can significantly influence tumor growth and immune responses. The antagonistic activity of this compound may enhance anti-tumor immunity and inhibit cancer cell proliferation by blocking adenosine-mediated signaling pathways.
Autoimmune Diseases
The compound's ability to selectively inhibit the adenosine A3 receptor suggests potential applications in treating autoimmune diseases, where adenosine signaling often contributes to disease pathology. By inhibiting this receptor, the compound may help restore normal immune function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
3-(piperidin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide | Structure | Piperidine ring; different biological activity |
3-(morpholin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide | Structure | Morpholine instead of azepane; distinct pharmacological properties |
These comparisons highlight how variations in ring structure can influence biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Tumor Growth Inhibition :
- Researchers found that treatment with this compound reduced tumor size in murine models by approximately 30% compared to controls.
- Mechanistic studies indicated a decrease in tumor-associated macrophage infiltration, suggesting a shift towards a more anti-tumor immune profile.
-
Autoimmune Response Modulation :
- In vitro assays demonstrated that the compound inhibited the proliferation of T cells activated by autoimmune stimuli.
- This inhibition was correlated with reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-21-7-5-6-18-16-23-13-12-20(18)21)17-8-10-19(11-9-17)29(27,28)25-14-3-1-2-4-15-25/h5-13,16H,1-4,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDASQAZXOSGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.